molecular formula C6H13NO2S B2364092 Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate CAS No. 1603297-08-0

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate

Cat. No.: B2364092
CAS No.: 1603297-08-0
M. Wt: 163.24
InChI Key: CRNUNAVLDWUNIT-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, with the molecular formula C6H13NO2S, is a synthetic carbamate compound available for chemical and pharmaceutical research purposes . Carbamates are a significant class of chemicals known for their ability to inhibit the acetylcholinesterase (AChE) enzyme reversibly . This mechanism, which involves the carbamylation of the serine residue in the enzyme's active site, leads to an accumulation of acetylcholine and is shared by a range of insecticides and pharmaceuticals . While the specific research applications of this particular compound are not fully detailed in the literature, its structural features place it within this biologically active family. N-methyl carbamates are widely utilized in agricultural settings as insecticides and also find applications in the textile and polymer industries as reactive intermediates . Researchers may investigate this compound for its potential biological activity, its utility as a synthetic intermediate in organic chemistry, or to study the structure-activity relationships within the carbamate class. The compound is characterized by its sulfur-containing side chain, which may influence its solubility and reactivity. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in compliance with their institution's procedures and applicable local, state, and federal regulations.

Properties

IUPAC Name

methyl N-methyl-N-(2-methylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNUNAVLDWUNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603297-08-0
Record name methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate
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Preparation Methods

Direct Carbamoylation of N-Methyl-2-(Methylsulfanylethyl)Amine

The most straightforward route involves reacting N-methyl-2-(methylsulfanylethyl)amine with methyl chloroformate. This method mirrors protocols described in US8420846B2 for analogous carbamates.

Procedure :

  • Amine Preparation :
    • N-Methyl-2-(methylsulfanylethyl)amine is synthesized via alkylation of 2-(methylsulfanylethyl)amine with methyl iodide in the presence of a base (e.g., K₂CO₃) or through reductive amination using formaldehyde and sodium cyanoborohydride.
    • Key Challenge : Avoiding over-alkylation to tertiary amines requires controlled stoichiometry and inert atmospheres.
  • Carbamate Formation :
    • The amine is treated with methyl chloroformate in dichloromethane or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C.
    • Yield : Comparable reactions report yields of 85–92% under optimized conditions.

Reaction Scheme :
$$
\text{N-Methyl-2-(methylsulfanylethyl)amine} + \text{ClCOOCH}_3 \xrightarrow{\text{Base}} \text{Methyl N-Methyl-N-(2-methylsulfanylethyl)carbamate} + \text{HCl}
$$

Isocyanate-Mediated Synthesis

CN1004353B describes a two-step process leveraging methyl isocyanate intermediates:

Procedure :

  • Isocyanate Generation :
    • Phenyl-N-methyl urethane is thermally decomposed at 180–200°C to produce methyl isocyanate and phenol.
  • Amine-Isocyanate Coupling :
    • Methyl isocyanate reacts with N-methyl-2-(methylsulfanylethyl)amine in an inert solvent (e.g., toluene) at 20–50°C.
    • Advantage : High purity due to gaseous byproduct removal.

Limitations : Handling methyl isocyanate necessitates stringent safety measures due to its toxicity.

Sequential Alkylation-Carbamoylation

This route avoids isolating intermediates, as demonstrated in US20080319225A1:

Procedure :

  • Thiol Methylation :
    • 2-Mercaptoethanol is methylated with methyl iodide to yield 2-(methylsulfanylethanol).
  • Mesylation and Amination :

    • The alcohol is converted to a mesylate (using methanesulfonyl chloride), then displaced with methylamine to form N-methyl-2-(methylsulfanylethyl)amine .
  • Carbamoylation :

    • The amine reacts with methyl chloroformate under conditions similar to Section 1.1.

Yield : Cumulative yields of 70–78% are achievable, with the mesylation step being rate-limiting.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Challenges
Direct Carbamoylation Methyl chloroformate, Base 0–25°C, inert solvent 85–92% Short route, high purity Amine synthesis complexity
Isocyanate-Mediated Methyl isocyanate, Amine 20–50°C, toluene 75–85% Scalable for industrial use Hazardous intermediates
Sequential Alkylation Methyl iodide, Mesyl chloride 0–70°C, multi-step 70–78% Avoids isolation of intermediates Lower overall yield

Optimization Strategies

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction rates by stabilizing intermediates.
  • Bases : Triethylamine or NaOH are preferred for neutralizing HCl generated during carbamoylation.

Temperature Control

  • Carbamoylation proceeds efficiently at 0–25°C to minimize side reactions (e.g., over-alkylation).

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product.

Mechanistic Insights

The carbamoylation follows a nucleophilic acyl substitution mechanism:

  • The amine attacks the electrophilic carbonyl carbon of methyl chloroformate.
  • Chloride departure forms the carbamate, with base scavenging HCl.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Agricultural Uses

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is primarily investigated for its potential as an insecticide and fungicide. Its mode of action involves the reversible inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine at synapses, disrupting normal nervous system function in pests.

  • Insecticidal Activity : Research indicates that this compound exhibits significant insecticidal properties against various agricultural pests. It has been effective in controlling populations of aphids and other sap-sucking insects that threaten crop yields .
  • Fungicidal Properties : Similar to other carbamates, it shows promise as a fungicide. Studies have demonstrated its effectiveness against fungal pathogens that affect crops, potentially reducing the reliance on more toxic alternatives .

Toxicological Studies

The compound's mechanism of action has made it a subject of toxicological research. Its effects on human health, particularly through occupational exposure in agricultural settings, have been documented.

  • Neurobehavioral Effects : A study evaluating banana workers exposed to carbamates found long-term neurobehavioral effects linked to mild poisonings with compounds similar to this compound. Symptoms included cognitive impairments and motor function issues .
  • Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin. Acute toxicity studies highlight the need for careful handling and application protocols in agricultural practices .

Data Tables

Application AreaEffectsReferences
InsecticideEffective against aphids and other pests
FungicideReduces fungal infections in crops
ToxicologyLong-term neurobehavioral effects observed

Case Study 1: Insecticidal Efficacy

A field study conducted in tropical regions evaluated the effectiveness of this compound against aphid populations on tomato plants. The results indicated a significant reduction in pest numbers compared to untreated controls, supporting its use as an environmentally safer alternative to synthetic pesticides.

Case Study 2: Occupational Exposure

A longitudinal study involving agricultural workers assessed the neurobehavioral impacts of prolonged exposure to carbamate pesticides, including this compound. The findings revealed correlations between exposure levels and cognitive deficits, emphasizing the importance of monitoring and regulation in agricultural settings.

Mechanism of Action

The mechanism of action of Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, which can lead to various physiological effects.

Comparison with Similar Compounds

Key Observations:

  • Thioether vs.
  • Bioactivity : Aryl carbamates like 3-Tolyl-N-methylcarbamate exhibit pesticidal activity due to acetylcholinesterase inhibition, while opioid-derived carbamates (e.g., Fentanyl methyl carbamate) target neurological receptors . The biological role of the methylsulfanylethyl variant remains underexplored.

Biological Activity

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known by its CAS number 1603297-08-0, is a compound with potential biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes and Receptors
this compound is believed to interact with several biological targets. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play critical roles in neurotransmission and are implicated in neurodegenerative diseases.

Biochemical Pathways
The compound may influence various biochemical pathways by modulating enzyme activities. Triazole derivatives, which share structural similarities, have been documented to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
Compounds in this class generally exhibit high chemical stability, which can affect their pharmacokinetic profiles. Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.
  • Anticancer Properties : Research indicates potential antiproliferative effects on cancer cell lines.
  • Neuroprotective Effects : By inhibiting AChE, the compound may offer protective benefits in neurodegenerative conditions.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of carbamate derivatives on human cancer cell lines revealed that certain structural modifications enhance their antiproliferative activity. This compound was included in these studies, showing promising results against specific cancer types.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that compounds similar to this compound effectively inhibited AChE activity. This inhibition may contribute to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease.

Property Description
Chemical Stability High stability under physiological conditions
Enzyme Interactions Inhibits AChE and BuChE
Cellular Effects Exhibits antiproliferative activity in cancer cell lines
Transport Mechanisms Likely interacts with biomolecules influencing localization within cells

Q & A

Basic: What synthetic methodologies are recommended for Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, and how can reaction conditions be optimized?

Answer:
The synthesis of carbamates typically involves carbamate-forming reactions such as the reaction of amines with chloroformates or carbamoyl chlorides. For example, in analogous syntheses (e.g., tert-butyl carbamates), di-tert-butyl dicarbonate (Boc₂O) is often used as a carbonylating agent under basic conditions . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation by activating the carbonyl group .
    Yield optimization may require iterative adjustments of stoichiometry and reaction time, supported by TLC or HPLC monitoring .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl (δ ~1.3–3.5 ppm), sulfanyl (δ ~2.1–2.5 ppm), and carbamate carbonyl (δ ~155–160 ppm) groups. 2D NMR (e.g., HSQC, HMBC) confirms connectivity .
  • FT-IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹, while N-H stretches (if present) are near ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks), while fragmentation patterns validate structural motifs .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this carbamate?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, MEP surfaces) to predict sites for nucleophilic/electrophilic attacks. For example, a low HOMO-LUMO gap (~4–5 eV) suggests higher reactivity .
  • Molecular Docking : Simulates binding affinities with biological targets (e.g., enzymes). Docking scores and binding poses help prioritize in vitro testing .
  • MD Simulations : Assess stability in solvent or protein environments over nanosecond timescales .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered groups (e.g., methylsulfanyl) and twin-law corrections for twinned crystals .
  • Data Validation Tools : Check for outliers using R-factors, Hirshfeld tests, and ADDSYM (to detect missed symmetry) .
  • Multi-Temperature Studies : Collect data at 100 K and 298 K to distinguish static disorder from thermal motion .

Basic: What are the stability profiles of this carbamate under varying storage conditions?

Answer:

  • Storage : -20°C in inert atmosphere (argon) prevents hydrolysis and oxidation. Stability ≥5 years is typical for carbamates under these conditions .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 210–254 nm) to track hydrolytic byproducts (e.g., free amines). GC-MS quantifies volatile degradation products .

Advanced: How should discrepancies in NMR or MS data during purity assessment be addressed?

Answer:

  • NMR Contradictions :
    • Impurity Peaks : Compare with synthetic intermediates; use preparative HPLC to isolate impurities for structural elucidation .
    • Dynamic Effects : Variable-temperature NMR resolves signal splitting caused by hindered rotation (e.g., carbamate groups) .
  • MS Anomalies : Isotopic pattern analysis distinguishes between isobaric interferences and true fragmentation. HRMS with <3 ppm mass error ensures accuracy .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this carbamate, given structural analogs?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) assess viability at 24–72 hours .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify half-life (t₁/₂) and intrinsic clearance .

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